![molecular formula C8H7NO5 B2812642 7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol CAS No. 97398-65-7](/img/structure/B2812642.png)

7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol” is a chemical compound with the linear formula C8H8N2O4 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .

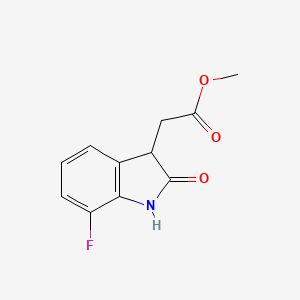

Molecular Structure Analysis

The molecular structure of “7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol” is represented by the linear formula C8H8N2O4 . This compound has a molecular weight of 196.164 .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol” include a molecular weight of 196.164 and a linear formula of C8H8N2O4 .Scientific Research Applications

Molecular Electronic Device Applications : The molecule containing a nitroamine redox center similar to 7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol was used in an electronic device, showing negative differential resistance and a significant on-off peak-to-valley ratio, which is crucial for molecular electronics (Chen et al., 1999).

Fluorescence Assay for Phospholipid Membrane Asymmetry : Highly fluorescent derivatives of this compound, known as NBD-lipids, are used to examine lipid transport and membrane structure. A method for chemically modifying NBD-labeled lipids in both artificial and biological membranes was developed, which helps in assessing membrane asymmetry (McIntyre & Sleight, 1991).

Synthesis and Chemical Properties : The synthesis and chemical properties of compounds related to 7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol have been extensively studied. For instance, benzeneperoxyseleninic acids and their analogs were synthesized, providing insights into chemical reactions and properties of these compounds (Syper & Młochowski, 1987).

Anticancer Agents : Certain derivatives of 7-Nitro-2,1,3-benzoxadiazole have shown strong cytotoxic activity against various cancer cell lines. These derivatives are efficient inhibitors of glutathione S-transferase P1-1, which is involved in cellular resistance to anticancer drugs, suggesting their potential as anticancer agents (Turella et al., 2005).

Hypoxic Sensor Design : Based on the reduction characteristics of the nitro group in hypoxic cells, compounds containing 7H-Benzimidazole cores with nitro groups were designed and synthesized as hypoxic sensors. These compounds exhibit significant differences in fluorescence characteristics under hypoxic conditions, useful for imaging hypoxic tumor cells (Dai et al., 2008).

Oxidation Reactions : Research has been conducted on the oxidation of substituted anilines to nitroso-compounds using 7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol analogs. These studies contribute to understanding the oxidation mechanisms of anilines to their corresponding nitroso derivatives (Nunno et al., 1970).

properties

IUPAC Name |

7-nitro-2,3-dihydro-1,4-benzodioxin-6-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-6-4-8-7(13-1-2-14-8)3-5(6)9(11)12/h3-4,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHFGBDYKMSVMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)

![Ethyl 4-[4-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2812567.png)

![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)

![N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2812576.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2812580.png)

![7-hydroxy-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812581.png)

![3,4,5-triethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2812582.png)